B607164 DNDI-8219 CAS No. 1333170-15-2

DNDI-8219

Cat. No.: B607164
CAS No.: 1333170-15-2
InChI Key: IXUWKDINJWESQG-SNVBAGLBSA-N
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Description

DNDI-8219, chemically defined as (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, is a preclinical drug candidate developed as part of a visceral leishmaniasis (VL) lead optimization program . It emerged from extensive structure-activity relationship (SAR) studies on the 2-nitroimidazooxazine scaffold, a class known for its potent activity against kinetoplastid parasites . This compound was identified as a superior backup candidate due to its promising oral efficacy, improved solubility, and favorable pharmacokinetic properties compared to earlier leads . In vivo studies demonstrated that this compound provides excellent efficacy, achieving over 97% parasite clearance in a stringent Leishmania infantum hamster model when administered orally at 25 mg/kg twice daily . A key advantage of this compound is its improved safety profile, as it was specifically designed to exhibit minimal inhibition of the hERG ion channel, an important consideration for reducing the risk of cardiotoxicity in drug development . Like other bicyclic nitroimidazoles, its antileishmanial activity is believed to be dependent on activation by a unique parasite-specific nitroreductase (NTR2) . This compound is presented for research applications to advance the study of novel antileishmanial agents and mechanisms of action.

Properties

CAS No.

1333170-15-2

IUPAC Name

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1

InChI Key

IXUWKDINJWESQG-SNVBAGLBSA-N

SMILES

FC(F)(F)OC1=CC=C(O[C@@H]2CN3C(OC2)=NC([N+]([O-])=O)=C3)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DNDI-8219;  DNDI 8219;  DNDI8219; 

Origin of Product

United States

Discovery and Preclinical Development Genesis of Dndi 8219

Origins from High-Throughput Phenotypic Screening Campaigns

The discovery pathway for new antileishmanial agents, including the class from which DNDI-8219 originates, heavily relies on high-throughput phenotypic screening (HTS). scienceopen.com This approach is particularly crucial for complex parasites like Leishmania, where validated molecular targets for drug action are scarce. scienceopen.comscielo.br Phenotypic screening allows researchers to test vast libraries of compounds for their ability to kill the parasite as a whole organism, without needing prior knowledge of a specific target. scienceopen.com

The Drugs for Neglected Diseases initiative (DNDi) and its partners utilize HTS to evaluate millions of diverse molecules, identifying "hit" compounds that show promising activity against the Leishmania parasite. dndi.org While this compound itself was not a direct "hit" from a large-scale primary screen, it is the product of a focused lead optimization program that was informed by earlier HTS campaigns. nih.govdndi.org Specifically, after initial hits in the broader nitroaromatic class were identified, a focused library of 900 nitroimidazooxazine analogues was synthesized and screened to refine the chemical structure for improved potency and drug-like properties. nih.govdndi.org This iterative process of screening and chemical modification is fundamental to deriving viable drug candidates. nih.gov

Collaborative Research Frameworks in Compound Identification

The identification of this compound is a testament to a collaborative research and development model championed by DNDi. This model brings together a global network of partners from academia, the pharmaceutical industry, public research institutions, and other product development partnerships to share expertise, resources, and compound libraries. novartis.comfiercepharma.com This framework is designed to accelerate the discovery of treatments for neglected diseases by leveraging capabilities that no single institution possesses alone.

For the nitroimidazooxazine series, the collaboration was extensive. DNDi's program involved partnerships with pharmaceutical companies like Pfizer and Takeda for screening and lead optimization on various chemical series. fiercepharma.comdndi.org The specific development of this compound arose from a visceral leishmaniasis lead optimization program that included key contributions from academic centers and other research partners. dndi.orgpatsnap.com This collaborative consortium approach allows for the assembly of a diverse portfolio of drug candidates, including different chemical classes with various mechanisms of action, thereby increasing the probability of success. novartis.comdndi.org

Initial Hit Identification and Subsequent Lead Series Derivation

The chemical lineage of this compound can be traced back to the antitubercular 2-nitroimidazooxazines. Initial phenotypic screening revealed that a related class, the 6-nitroimidazooxazoles, possessed potent antileishmanial activity. dndi.org This discovery led to the identification of an early lead compound, DNDI-VL-2098. nih.govnih.gov

Although DNDI-VL-2098 was a significant step forward and showed excellent efficacy in animal models, its development was halted due to adverse effects found during toxicological studies. nih.govnih.gov This prompted researchers to explore related chemical scaffolds to find analogues with an improved safety profile while retaining high potency. The investigation turned to 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b] novartis.comresearchgate.netoxazines, which also demonstrated powerful antileishmanial effects. dndi.org this compound emerged from the subsequent hit-to-lead and lead optimization phases focused on this series. nih.govpatsnap.com Through extensive structure-activity relationship (SAR) studies, chemists systematically modified the core structure to enhance solubility and metabolic stability while minimizing off-target effects, ultimately leading to the selection of this compound. patsnap.com

Development StageCompound/Series NameKey Characteristic
InspirationAntitubercular NitroimidazooxazinesInitial chemical scaffold with known antimicrobial activity.
Initial Hit/LeadDNDI-VL-2098Potent antileishmanial activity identified from screening. nih.gov Development halted due to toxicology findings. nih.gov
Lead Series7-substituted 2-nitroimidazooxazinesAlternative scaffold with potent antileishmanial effects and potential for improved safety. dndi.org
Optimized CandidateThis compoundDerived from the lead series with improved solubility, pharmacokinetic properties, and reduced off-target risk. patsnap.com

Strategic Positioning as a Backup Development Candidate

In drug development, it is a common and vital strategy to develop backup candidates for any promising lead compound. This approach serves as a crucial risk mitigation measure, ensuring that if a primary candidate fails during later-stage preclinical or clinical studies, a viable alternative is available to continue the program without starting over.

CompoundIn Vitro Activity (IC50)Key Finding
DNDI-VL-20980.03 µM (L. donovani DD8 strain)Excellent initial potency but later halted. nih.gov
This compoundNot specified in results for Leishmania, but provided >97% parasite clearance in vivo.Selected as a backup candidate due to superior overall profile, including efficacy and better safety markers. patsnap.com

Mechanistic Studies on Dndi 8219 S Mode of Action

Investigation of Parasite-Specific Nitroreductase Activation (NTR2)

A key finding in the mechanism of action of DNDI-8219 is its activation by a novel parasite-specific nitroreductase, designated as NTR2 mdpi.comnih.govcambridge.org. This enzyme is distinct from the nitroreductase (NTR1) that activates monocyclic nitroheterocycles like fexinidazole (B1672616) and nifurtimox (B1683997) nih.govmdpi.com. Studies involving quantitative proteomics and whole genome sequencing of susceptible and drug-resistant Leishmania donovani promastigotes have demonstrated that NTR2 is necessary and sufficient for the activation of bicyclic nitroimidazoles, including those structurally related to this compound nih.govmdpi.comacs.orgresearchgate.net. Resistance to these compounds has been linked to a reduced level of expression of NTR2 nih.gov. Overexpression of NTR2 in wild-type parasites has been shown to increase their sensitivity to bicyclic nitro compounds acs.orgresearchgate.net.

Differentiation from Activation Mechanisms of Monocyclic Nitroheterocycles (NTR1)

The activation mechanism of this compound, mediated by NTR2, is distinctly different from that of monocyclic nitroheterocyclic drugs, which are activated by NTR1 nih.govmdpi.comuminho.pt. While NTR1 is a mitochondrial oxygen-insensitive nitroreductase, NTR2 is a novel flavin mononucleotide-dependent NADH oxidoreductase found in Leishmania nih.govacs.orgresearchgate.net. Mechanistic studies on a closely related nitroimidazooxazine (R-1) confirmed that its activity was solely triggered by NTR2 and not by NTR1 nih.gov. This differentiation in activation pathways suggests a potential for combination therapies between monocyclic and bicyclic nitro drugs, which could help reduce the likelihood of drug resistance nih.gov.

Analysis of Selective Antiparasitic Activity Mechanisms

This compound has demonstrated selective antiparasitic activity against kinetoplastid parasites, including Leishmania and Trypanosoma cruzi mdpi.comnih.govmedchemexpress.com. This selectivity is attributed, at least in part, to the presence and activity of the parasite-specific NTR2 enzyme, which is absent in human cells tandfonline.comnih.govresearchgate.net. The activation of this compound by NTR2 leads to the formation of toxic products within the parasite, causing damage and ultimately parasite death mdpi.com. While the exact nature of these toxic products is still being investigated, the dependence on a parasite-specific enzyme for activation is a key factor in the compound's selective toxicity nih.gov.

In Vitro Efficacy and Selectivity Profiling of Dndi 8219

Antileishmanial Activity Across Leishmania Species and Life Stages

DNDI-8219 has demonstrated significant activity against the clinically relevant intramacrophage amastigote stage of Leishmania parasites.

The compound shows potent, submicromolar activity against Leishmania donovani, a primary causative agent of visceral leishmaniasis. mdpi.comnih.gov Studies targeting the intracellular amastigotes within host macrophages have confirmed its efficacy. mdpi.comnih.govdndi.org This activity against the parasite's mammalian life stage is a critical factor in its selection as a potential drug candidate. dndi.org

Table 1: In Vitro Activity of this compound against Leishmania donovani

Parasite Stage Host Cell Activity Metric Value
Intramacrophage Amastigotes Macrophages EC50 Submicromolar mdpi.comnih.gov

This compound is also highly effective against Leishmania infantum, another major species causing visceral leishmaniasis. mdpi.comnih.gov Its potent activity has been consistently observed in assays measuring inhibition of intracellular amastigotes. acs.orgdndi.org The screening and profiling of this compound were conducted on reference laboratory strains, including L. infantum MHOM/MA(BE)/67/ITMAP263. dndi.org

Table 2: In Vitro Activity of this compound against Leishmania infantum

Parasite Stage Host Cell Activity Metric Value
Intramacrophage Amastigotes Macrophages EC50 Potent Activity acs.orgdndi.org

A significant characteristic of this compound is its broad-spectrum antileishmanial activity against a variety of reference strains and clinical isolates. mdpi.comnih.gov Crucially, it shows no in vitro cross-resistance with a panel of current antileishmanial drugs, such as antimony, miltefosine (B1683995), or paromomycin (B158545). dndi.org This lack of cross-resistance suggests a distinct mechanism of action and indicates its potential utility in combination therapies or for treating infections resistant to existing treatments. dndi.org

Antitrypanosomal Activity Across Trypanosoma Species

In addition to its antileishmanial effects, this compound has been evaluated against Trypanosoma species responsible for other neglected tropical diseases.

This compound is a potent and selective agent against Trypanosoma cruzi, the parasite that causes Chagas disease. medchemexpress.com It has demonstrated strong inhibitory activity against the intracellular amastigote forms of the parasite. acs.org The compound exhibits high selectivity, with very low cytotoxicity against mammalian L6 cells, indicating a favorable therapeutic window in vitro. medchemexpress.com

Table 3: In Vitro Activity of this compound against Trypanosoma cruzi

Parameter Cell Line / Parasite Stage Value (μM)
IC50 Trypanosoma cruzi 0.4 medchemexpress.com
Cytotoxicity (IC50) L6 cells >100 medchemexpress.com

The efficacy of this compound was also assessed against the bloodstream form of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. acs.org This testing was part of a broader screening effort to characterize the activity of pretomanid (B1679085) analogues against various kinetoplastid diseases. acs.org

Determination of Parasiticidal Efficacy (Time-to-Kill Kinetics)

The parasiticidal efficacy of a compound is a critical measure of its potential as a drug candidate. While detailed time-to-kill kinetic studies, which measure the rate at which a compound kills a parasite population over time, are not extensively detailed in the available literature for this compound, its potent activity against various parasites has been established through the determination of its half-maximal inhibitory concentration (IC50).

This compound has demonstrated potent inhibitory activity against Trypanosoma cruzi (T. cruzi), the parasite responsible for Chagas disease, with an IC50 value of 0.4 µM. medchemexpress.com Furthermore, its efficacy extends to other kinetoplastids; the compound has shown strong, submicromolar in vitro activity against the intramacrophage amastigote forms of both Leishmania infantum and Leishmania donovani, the causative agents of visceral leishmaniasis. researchgate.net Research has highlighted its broad-spectrum activity against a range of reference strains and clinical isolates of Leishmania. researchgate.net

ParasiteParasite StageEfficacy (IC50)
Trypanosoma cruziAmastigote0.4 µM
Leishmania infantumIntramacrophage AmastigoteSubmicromolar
Leishmania donovaniIntramacrophage AmastigoteSubmicromolar

Assessment of Host Cell Cytotoxicity and Selectivity Indices in Preclinical Models

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the target parasite while exhibiting minimal toxicity to host cells. The selectivity index (SI), calculated as the ratio of host cell cytotoxicity (IC50 or CC50) to parasiticidal efficacy (IC50), is a key indicator of a compound's therapeutic window.

This compound has been evaluated for its cytotoxicity against various mammalian cell lines to determine its selectivity. Studies have shown that this compound has low cytotoxicity against L6 rat skeletal myoblast cells, with an IC50 value greater than 100 µM. medchemexpress.com Cytotoxicity was also assessed against human lung fibroblasts (MRC-5 cells), which are used as host cells for T. cruzi in vitro assays. acs.org The use of different host cell lines, such as L6, Vero, THP-1, and U2OS, can influence the outcomes of cytotoxicity and activity screening in drug discovery for Chagas disease. nih.gov

Based on its potent anti-parasitic activity and low host cell toxicity, this compound demonstrates a favorable selectivity profile. The selectivity index against T. cruzi in L6 cells is greater than 250, calculated by dividing the host cell IC50 (>100 µM) by the parasite IC50 (0.4 µM). This high selectivity index underscores the compound's potential as a selective trypanocidal agent.

Host Cell LineCytotoxicity (IC50)Target ParasiteParasite Efficacy (IC50)Selectivity Index (SI)
L6 (Rat Myoblast)>100 µMTrypanosoma cruzi0.4 µM>250
MRC-5 (Human Lung Fibroblast)Data not specifiedTrypanosoma cruzi0.4 µMData not specified

Preclinical in Vivo Efficacy Evaluations of Dndi 8219

Efficacy in Experimental Visceral Leishmaniasis Animal Models

Visceral leishmaniasis (VL) is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. The preclinical assessment of DNDI-8219 for VL has utilized established mouse and hamster models, which are standard for evaluating the potential of new drug candidates.

Table 1: Efficacy of this compound in Leishmania donovani Mouse Model

Animal Model Parasite Species Efficacy Endpoint Result

The golden hamster (Mesocricetus auratus) model of Leishmania infantum infection is considered a more stringent and clinically relevant model for visceral leishmaniasis because it closely mimics the progressive and fatal nature of the human disease. nih.govplos.org Promising drug candidates identified in mouse models are therefore often advanced to the hamster model for further evaluation. acs.org

While the development program for this class of compounds involved testing in the L. infantum hamster model, specific quantitative efficacy data for this compound in this model is not detailed in the available literature. However, related backup compounds from the same optimization program were reported to show excellent oral efficacy, with greater than 97% parasite clearance in the hamster model, demonstrating the potential of this chemical series in a highly rigorous preclinical setting. acs.org

The effectiveness of a treatment for visceral leishmaniasis is determined by its ability to reduce the number of parasites in key target organs, primarily the liver, spleen, and bone marrow. plos.orgresearchgate.netdntb.gov.ua

In the L. donovani mouse model, this compound was reported to cause a substantial 97% reduction in the total parasite load. acs.org However, a specific breakdown of the parasite reduction percentage within the individual organs (liver and spleen) is not specified in the available documentation.

For the L. infantum hamster model, a quantitative assessment of parasite load reduction in the liver, spleen, and bone marrow for this compound is not available in the reviewed literature.

Efficacy in Experimental Chagas Disease Animal Models

Chagas disease, caused by the parasite Trypanosoma cruzi, progresses from an acute to a chronic phase, the latter of which can lead to severe cardiac and gastrointestinal complications. Animal models of chronic infection are essential for evaluating drugs that could provide a parasitological cure.

This compound has been evaluated for its activity against Trypanosoma cruzi. Studies in a mouse model of chronic Chagas disease indicated that the compound possesses notable antichagasic activity. acs.org While these findings establish the compound's potential against T. cruzi infection, detailed quantitative performance metrics such as cure rates or the prevention of parasite relapse after treatment are not specified in the available literature.

A crucial measure of a drug's efficacy against Chagas disease is its ability to reduce or eliminate the parasite load in the blood (parasitemia) and in affected tissues, particularly the heart. nih.govresearchgate.net While this compound was tested in a chronic T. cruzi infection model, a quantitative evaluation of its effect on parasitemia levels and the reduction of parasite burden in specific organs has not been detailed in the publicly accessible research.

Table 3: Efficacy of this compound in Chronic Trypanosoma cruzi Mouse Model

Animal Model Efficacy Parameter Result
Mouse Parasitemia Reduction Data not available

Comparative Efficacy Analysis with Other Preclinical and Reference Compounds

The assessment of this compound's efficacy has been benchmarked against benznidazole (B1666585), the current standard of care for Chagas disease, and other experimental compounds. These studies are crucial for positioning this compound within the developmental pipeline and understanding its potential advantages.

Detailed Research Findings

A pivotal study re-evaluating a library of pretomanid (B1679085) analogues for Chagas disease identified this compound (designated as compound 58 in the study) as a promising lead candidate. nih.gov The in vivo efficacy of this compound was assessed in a chronic infection mouse model using a highly sensitive bioluminescence imaging technique, which allows for the real-time monitoring of parasite load.

In this murine model of chronic Chagas disease, this compound demonstrated a marked reduction in parasite burden. nih.gov When compared to the untreated control group, which showed a progressive increase in parasite signal, mice treated with this compound exhibited a significant and rapid decline in bioluminescence.

Crucially, the study included a direct comparison with the reference drug benznidazole. The results indicated that this compound was able to achieve a level of parasite suppression that was comparable to that of benznidazole. nih.gov While sterile cure was not fully achieved with this compound under the tested regimen, the substantial reduction in parasite load highlights its potent in vivo trypanocidal activity. The partial curative efficacy observed with this nitroimidazooxazine class represents a significant step forward in the search for new Chagas disease treatments. nih.govmdpi.com

The table below summarizes the comparative in vivo efficacy of this compound and benznidazole in a chronic T. cruzi infection mouse model, as determined by the percentage of mice showing a significant reduction in parasite burden.

CompoundParasite Burden ReductionCure Rate
This compound (Compound 58)Marked ReductionPartial Cure
BenznidazoleSignificant ReductionPartial Cure
Untreated ControlNo Reduction0%

The development of this compound is part of a broader effort to identify new chemical entities with improved efficacy and safety profiles compared to the currently available treatments, nifurtimox (B1683997) and benznidazole. mdpi.com The promising in vivo activity of this compound warrants its continued investigation and optimization as a potential new therapeutic agent for Chagas disease.

Pharmacokinetic and Pharmacodynamic Characterization of Dndi 8219 Preclinical Studies

Absorption and Distribution Profiles in Animal Models (e.g., mice, rats, hamsters)

Studies in animal models have provided insights into the absorption and distribution of DNDI-8219. In mice, this compound has demonstrated excellent oral bioavailability. A promising pyridine (B92270) derivative (compound 49), structurally related to this compound, displayed 100% oral bioavailability in mice patsnap.comresearchgate.net. While specific comprehensive distribution profiles for this compound across various tissues in mice, rats, and hamsters are not detailed in the provided snippets, the assessment of its efficacy in infection models across these species implies systemic exposure and distribution to relevant organs where the parasites reside, such as the liver and spleen in VL dndi.org. Research on related nitroimidazooxazine compounds has also explored pharmacokinetic profiles across multiple species, including mice, rats, and hamsters, indicating a focus on understanding the compound's behavior across different animal systems mdpi.com.

In Vitro Metabolic Stability in Preclinical Microsomal Systems

The metabolic stability of this compound and related analogues has been evaluated using preclinical microsomal systems, primarily liver microsomes from various species. These in vitro studies are vital for predicting how readily the compound is likely to be metabolized in vivo. Following the screening of a large library of compounds, several hits with suitable microsomal stability were identified, including those structurally related to this compound acs.orgnih.govnih.gov. Evaluations of in vitro microsomal stability were a key part of the lead optimization process for compounds like this compound acs.org. Some analogues showed increased metabolic stability in mouse liver microsomes dndi.org. While specific quantitative data on the in vitro metabolic clearance of this compound in liver microsomes across different species is not extensively detailed in the provided text, the emphasis on microsomal stability during the selection and optimization process indicates that compounds with favorable metabolic profiles were prioritized acs.orgnih.govnih.gov.

Pharmacokinetic-Pharmacodynamic Correlation in Experimental Infection Models

The correlation between the pharmacokinetic profile and the pharmacodynamic efficacy of this compound has been investigated in experimental infection models, particularly in the context of visceral leishmaniasis and Chagas disease. Studies in Leishmania donovani mouse models have been instrumental in establishing this relationship patsnap.comacs.orgnih.govnih.gov. Greater oral exposure to this compound or related compounds has been linked to better efficacy in reducing parasite burden acs.orgnih.gov. For instance, a promising pyridine derivative (compound 49) with 100% oral bioavailability in mice delivered a significant reduction in parasite burden in a Leishmania donovani mouse model patsnap.com. In a chronic Leishmania infantum hamster model, compounds with better pharmacokinetic properties also provided excellent oral efficacy, demonstrating a clear PK/PD correlation in this more stringent model acs.orgnih.govnih.gov. This compound has also shown interesting antichagasic activity in a chronic Trypanosoma cruzi mouse model, further highlighting the relevance of its PK profile to its efficacy in different kinetoplastid infections mdpi.comnih.gov.

Bioavailability Assessment in Preclinical Animal Models

Assessment of the bioavailability of this compound and its analogues in preclinical animal models has been a critical step in evaluating their potential as oral therapeutic agents. Oral bioavailability in mice has been specifically reported for some related compounds, with one promising derivative showing 100% oral bioavailability patsnap.comresearchgate.net. Analysis of mouse PK data for certain compounds identified low oral bioavailability as a contributing factor to their efficacy, reinforcing the importance of this parameter acs.orgnih.gov. An extensive structure-activity relationship investigation aimed at pinpointing compounds with better solubility and pharmacokinetic properties, which included assessing oral bioavailability, was conducted, leading to the identification of compounds with excellent oral efficacy in the hamster model acs.orgnih.govnih.gov. The favorable pharmacokinetic profile of this compound, including its bioavailability, has been highlighted as a key attribute researchgate.netacs.org.

While specific, comprehensive data tables detailing all PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) for this compound across all tested species and routes of administration are not fully available within the provided search results, the information indicates that oral bioavailability, particularly in mice, has been a focus of the preclinical evaluation.

Here is a summary of some reported preclinical pharmacokinetic findings:

Animal ModelRoute of AdministrationBioavailability (%)Key FindingSource
MouseOral100 (for Compound 49)Excellent oral absorption observed for a related pyridine derivative. patsnap.comresearchgate.net
MouseOral11-15 (for related compounds)Low oral bioavailability identified as a factor affecting efficacy for some analogues. acs.orgnih.gov
HamsterOralNot explicitly quantified for this compound, but compounds with "better pharmacokinetic properties" showed excellent oral efficacy.PK properties, including bioavailability, linked to efficacy in this model. acs.orgnih.govnih.gov

Note: Bioavailability data for this compound specifically is not explicitly presented as a percentage in the provided text snippets, except through the mention of related compounds and the emphasis on developing compounds with favorable PK properties and oral efficacy.

Structure Activity Relationship Sar and Lead Optimization Studies of Dndi 8219 Analogues

Systematic Exploration of Structural Modifications

The systematic exploration of structural modifications around the nitroimidazooxazine core of DNDI-8219 and its analogues has been a key aspect of lead optimization. This involved examining various scaffolds inspired by antitubercular nitroimidazooxazoles and 7-substituted 2-nitroimidazooxazines, which showed potent antileishmanial effects. Initial approaches exploring scaffold variations like nitroimidazooxazepines, nitrotriazolooxazines, and nitropyrazolooxazines were not initially fruitful. A more successful approach involved screening a large library of approximately 900 pretomanid (B1679085) analogues.

Modifications were systematically introduced to different parts of the molecule. For instance, changes were made to the original nitroimidazooxazine core. The synthesis of novel racemic analogues featuring these core changes was outlined using established methods. Further modifications included the creation of biphenyl (B1667301) analogues through Suzuki coupling reactions on halobenzyl ether derivatives. Alternative alkylation strategies were employed with various isomeric bromomethyl bromopyridines to synthesize ortho-, meta-, and para-linked phenylpyridines. Extended ether targets were also formed through Sonogashira reactions. The optimization of the 6-position of the bicyclic structure, for example, by introducing a 6-morpholino substituent, was explored, which increased potency and metabolic stability. Fluorination of the phenyl ring was another modification investigated that increased potency.

Influence of Chemical Modifications on Antiparasitic Potency

Chemical modifications have significantly influenced the antiparasitic potency of this compound analogues against various kinetoplastid parasites, including Leishmania infantum, Trypanosoma cruzi, and Trypanosoma brucei. Retrospective testing of 76 new and several known pretomanid analogues was conducted to establish SARs against these diseases.

Modifications to the phenylpyridine-based side chains, particularly the newly synthesized 6R enantiomers, demonstrated superior efficacy in a Leishmania donovani mouse model. However, some promising leads with these side chains, such as R-84 and R-89, were found to be potent inhibitors of hERG despite their activity in the Leishmania infantum hamster model. Less lipophilic heteroaryl ethers provided significant solubility enhancements and concomitantly attenuated hERG inhibition.

Specific examples highlight the impact of structural changes:

Biphenyl analogues were created, and their activity assessed.

Pyridine (B92270) derivatives, such as compound 49, showed high oral bioavailability and significant parasite burden reduction in a Leishmania donovani mouse model.

Optimization of the 6-position with a 6-morpholino substituent increased potency.

Fluorination of the phenyl ring also led to increased potency.

Data on the influence of modifications on potency against Leishmania infantum and Trypanosoma cruzi was generated through in vitro assays.

Optimization Strategies for Enhanced Preclinical ADME Properties

Optimization strategies for this compound analogues focused on enhancing preclinical ADME (Absorption, Distribution, Metabolism, Excretion) properties to achieve favorable pharmacokinetic profiles. An extensive SAR investigation aimed to identify compounds with better solubility and pharmacokinetic properties.

Key strategies and findings include:

Identification of compounds like R-6 and pyridine R-136 with improved solubility and pharmacokinetic properties. These compounds also demonstrated excellent oral efficacy in a hamster model.

Less lipophilic heteroaryl ethers were found to provide significant solubility enhancements, up to 16-fold.

Screening of the 900-compound library identified hits with more suitable solubility and microsomal stability.

Compound 49, a pyridine derivative, displayed 100% oral bioavailability in mice.

Optimization efforts targeted properties like solubility and metabolic stability.

The replacement of OCF3 with chalcogen isosteres (SCF3, SeCF3) was explored to modulate physicochemical and ADME properties.

These efforts were crucial for selecting backup development candidates with improved drug-like properties.

Mitigation of Off-Target Interactions through Structural Design

Mitigating off-target interactions, particularly inhibition of the hERG channel, was a critical aspect of the structural design and optimization process for this compound analogues. Inhibition of hERG can lead to cardiotoxicity, and thus, reducing this liability was a key goal.

Strategies employed included:

An extensive SAR investigation specifically aimed at identifying compounds with minimal hERG inhibition. Compounds R-6 and pyridine R-136 were pinpointed as having minimal hERG inhibition alongside improved solubility and pharmacokinetics.

While some promising leads like R-84 and R-89 showed good antiparasitic activity, they were unexpectedly found to be potent inhibitors of hERG, necessitating further optimization.

Less lipophilic heteroaryl ethers not only enhanced solubility but also concomitantly attenuated hERG inhibition.

Although asymmetric synthesis and appraisal of enantiomers were conducted, initial findings suggested that neither enantiomer afforded a reduced hERG risk, indicating that hERG inhibition was likely related to the core structure or other parts of the molecule not resolved by chirality at a specific center.

Enantioselective Synthesis and Efficacy Evaluation

Enantioselective synthesis and subsequent efficacy evaluation were undertaken for this compound and its analogues, particularly given the presence of a chiral center. The focus on specific enantiomers, particularly the 6R enantiomer, was highlighted in the development of phenylpyridine-based side chains which showed superior efficacy in a Leishmania donovani mouse model.

Asymmetric synthesis was utilized to prepare specific enantiomers for evaluation. Appraisal of the enantiomers established that chiral preferences for in vivo efficacy were species-dependent. While the R enantiomer of a related nitroimidazooxazole (compound 2, Pretomanid) surpassed the activity of its S counterpart in leishmania-infected macrophages and murine models, for the this compound series, initial findings suggested that neither enantiomer of the racemic monoaryl lead (compound 3) afforded a reduced hERG risk.

The systematic synthetic approach to redevelop the 6-substituted 2-nitroimidazooxazine class for VL took into consideration both enantiomeric forms. This indicates the importance of evaluating the biological activity and properties of individual enantiomers during the lead optimization process.

Drug Resistance Mechanisms and Strategies in the Context of Dndi 8219 Research

Assessment of Cross-Resistance with Existing Antileishmanial and Antitrypanosomal Agents

A critical step in developing a new drug is determining if pre-existing resistance to other drugs will affect its efficacy. Studies have revealed that the mechanism of action for bicyclic nitro-compounds, the class to which DNDI-8219 belongs, is distinct from that of monocyclic nitro-drugs like fexinidazole (B1672616) and nifurtimox (B1683997). plos.orgacs.org

Mechanistic studies on compounds closely related to this compound demonstrated that they are not activated by the type I nitroreductase (NTR1) which is responsible for the parasiticidal effects of monocyclic nitro-drugs. acs.org Instead, their activity is exclusively dependent on a novel flavin mononucleotide-dependent NADH oxidoreductase, named NTR2. plos.orgacs.orgresearchgate.net

This distinction in the activation pathway is fundamental to cross-resistance.

Lack of Cross-Resistance: Laboratory-generated Leishmania parasites resistant to bicyclic nitro-drugs (through modification of NTR2) remain sensitive to monocyclic nitro-drugs (activated by NTR1). researchgate.net Conversely, parasites with resistance to monocyclic drugs like nifurtimox and fexinidazole, often linked to the NTR1 enzyme, would not be expected to show resistance to this compound. oup.com

Class-Specific Cross-Resistance: Within the class of monocyclic nitro-drugs, cross-resistance is observed. For instance, nifurtimox-resistant and fexinidazole-resistant Trypanosoma brucei parasites exhibit reciprocal cross-resistance, suggesting a shared mechanism of action and resistance. oup.com

The discovery of these independent modes of activation and resistance for bicyclic and monocyclic nitro-drugs alleviates concerns about the immediate obsolescence of new bicyclic compounds due to resistance to older nitro-drugs. plos.orgresearchgate.net

Drug ClassExample CompoundsActivating EnzymeCross-Resistance Profile
Bicyclic Nitro-drugs This compound, Delamanid, Pretomanid (B1679085), DNDI-VL-2098NTR2No cross-resistance with monocyclic nitro-drugs. acs.orgresearchgate.net
Monocyclic Nitro-drugs Fexinidazole, Nifurtimox, Benznidazole (B1666585)NTR1Cross-resistance observed within this class. oup.com No cross-resistance with bicyclic nitro-drugs. researchgate.net

In Vitro Induction and Characterization of Parasite Resistance to Nitro Drugs

To proactively study potential resistance mechanisms, researchers often induce resistance in parasites under laboratory conditions. This process typically involves culturing the parasites in the continuous presence of a drug over an extended period.

In the development of bicyclic nitro-drugs, Leishmania donovani promastigotes were cultured with gradually increasing concentrations of the compound (R)-PA-824, a related nitroimidazooxazole, for 80 days. acs.org This pressure led to the selection of a resistant parasite line. Subsequent analysis of these resistant parasites using quantitative proteomics and whole-genome sequencing was instrumental in identifying the molecular changes responsible for the resistance phenotype. plos.orgacs.orgresearchgate.net The primary change identified was a reduced level of expression or mutation of the NTR2 enzyme, confirming its role in drug activation. plos.orgacs.org

Molecular Basis of Nitro Drug Resistance in Parasitic Organisms

The toxicity of nitro-drugs like this compound to parasites depends on their conversion from a benign prodrug into a cytotoxic agent. dundee.ac.uk This activation is carried out by parasite-specific enzymes called nitroreductases (NTRs), which are not present in mammalian cells, providing a basis for selective toxicity. nih.govnih.gov Resistance primarily emerges when this activation pathway is disrupted. dundee.ac.uk

Two distinct types of Type I nitroreductases have been identified as central to this process in Leishmania and Trypanosoma:

Nitroreductase 1 (NTR1): This mitochondrial, oxygen-insensitive enzyme is responsible for activating monocyclic nitro-drugs such as nifurtimox and fexinidazole. plos.orgnih.gov Resistance to these drugs is associated with the loss of or mutations in the NTR1 gene. oup.com For example, reduced expression of NTR1 in T. brucei or L. donovani leads to moderate resistance to fexinidazole and nifurtimox. oup.comnih.gov

Nitroreductase 2 (NTR2): This novel FMN-dependent NADH oxidoreductase is necessary and sufficient for the activation of bicyclic nitro-drugs, including the class to which this compound belongs. plos.orgacs.orgresearchgate.net Whole-genome sequencing of resistant parasite lines revealed that resistance was caused by mutations, such as a single cytosine deletion, in the gene for NTR2, which results in a non-functional, truncated protein. plos.orgresearchgate.net Parasites with a knockout of the NTR2 gene are completely resistant to bicyclic nitro-compounds. researchgate.net

Therefore, the molecular basis of resistance to this compound and related compounds is directly linked to the functional integrity of the NTR2 enzyme. The parasite's inability to bio-activate the prodrug renders it ineffective.

EnzymeLocation/TypeActivated DrugsMolecular Basis of Resistance
NTR1 Mitochondrial, Oxygen-insensitiveFexinidazole, Nifurtimox (Monocyclic)Loss of gene copy, decreased transcription, or mutations in the NTR1 gene. oup.comnih.gov
NTR2 FMN-dependent NADH oxidoreductaseThis compound, Delamanid (Bicyclic)Gene deletion, mutations leading to a truncated protein, or reduced expression of the NTR2 gene. plos.orgacs.orgresearchgate.net

Rationale for Combination Therapy Approaches to Mitigate Resistance Development

The existence of two independent activation pathways for different classes of nitro-drugs provides a strong rationale for using them in combination therapy to prevent or delay the emergence of resistance. dndi.orgnih.govacs.org This strategy is a cornerstone of modern antimicrobial development and is considered essential for extending the useful lifespan of new drugs. nih.govnih.govscielo.org.co

The logic behind combining a bicyclic nitro-drug (like this compound) with a monocyclic one (like fexinidazole) is based on the low probability of a parasite simultaneously developing mutations in two different genes (NTR1 and NTR2) to acquire resistance to both drugs at the same time.

Dual, Independent Mechanisms: A combination of a bicyclic and a monocyclic nitro-drug would attack the parasite via two distinct pathways. A mutation conferring resistance to one drug (e.g., in NTR2 against this compound) would not affect the activity of the other drug (e.g., fexinidazole activated by NTR1). acs.orgresearchgate.net

Increased Efficacy and Durability: By requiring the parasite to overcome two separate hurdles, combination therapy can enhance treatment efficacy and create a higher barrier to the selection of resistant mutants. nih.govdndi.org

The additive effects observed between fexinidazole sulfone (monocyclic) and related bicyclic nitro-compounds against drug-susceptible L. donovani further support the potential of this combination approach. acs.org This strategy could significantly improve treatment outcomes and help preserve the effectiveness of new and existing nitroaromatic drugs for leishmaniasis and trypanosomiasis. dndi.orgdndi.org

Translational Research Perspectives for Dndi 8219

Positioning of DNDI-8219 within the DNDi Neglected Tropical Disease Portfolio

The Drugs for Neglected Diseases initiative (DNDi) is a not-for-profit research and development organization focused on developing new treatments for NTDs, which disproportionately affect vulnerable populations in tropical climates. dndi.orgnih.gov DNDi's portfolio targets diseases such as Chagas disease, visceral leishmaniasis, human African trypanosomiasis (sleeping sickness), filariasis, mycetoma, and paediatric HIV. dndi.orgdndi.org

This compound is positioned within DNDi's portfolio as a promising lead compound, particularly in the context of visceral leishmaniasis and Chagas disease. acs.orgresearchgate.netpatsnap.comresearchgate.net It was identified from a library of pretomanid (B1679085) analogues, a class of nitroimidazole derivatives initially studied for tuberculosis. patsnap.comacs.orgnih.gov The repositioning of these antitubercular compounds for kinetoplastid diseases led to the identification of potential drug candidates like DNDI-VL-2098 and subsequently this compound (also referred to as compound 53 or R-6). acs.orgpatsnap.comacs.orgmdpi.com this compound has been earmarked as a favored backup development candidate due to its favorable properties. patsnap.commdpi.com It is currently listed as being in the preclinical stage of development for visceral leishmaniasis. patsnap.comresearchgate.net

Challenges and Opportunities in Translating Preclinical Findings towards Advanced Development

Translating preclinical findings for compounds like this compound into advanced development for NTDs presents both challenges and opportunities. One significant challenge lies in the inherent difficulties associated with treating kinetoplastid infections, including the intracellular nature of the parasites (such as the amastigote forms of Leishmania infantum and Trypanosoma cruzi) and the presence of barriers like the glycolipid-rich cell surface of amastigotes. acs.orgnih.gov

Despite these challenges, this compound has demonstrated potent and selective in vitro activity against the intracellular amastigote forms of Leishmania infantum and Leishmania donovani, as well as activity against Trypanosoma cruzi. acs.orgmedchemexpress.comnih.gov Detailed research findings have shown this compound to possess sub-micromolar IC₅₀ values against Leishmania species and T. cruzi. acs.orgmedchemexpress.comnih.gov Furthermore, it has shown low cytotoxicity against mammalian cells. acs.orgmedchemexpress.comnih.gov

Preclinical in vivo studies have provided encouraging data. This compound has shown efficacy in mouse models of chronic T. cruzi infection, significantly reducing parasite burdens and achieving complete cure in some animals at specific doses. researchgate.netmedchemexpress.com In Leishmania models, studies have indicated its potential as a visceral leishmaniasis backup candidate, exhibiting excellent oral efficacy in hamster models with high parasite clearance. patsnap.commdpi.comtandfonline.com

The opportunities for advancing this compound lie in leveraging these promising preclinical results. Its oral activity, good solubility, and metabolic stability are advantageous properties for developing a patient-friendly treatment. medchemexpress.comtandfonline.com The fact that it was identified from a library of compounds related to a clinically validated antitubercular agent (pretomanid) provides a foundation of knowledge regarding its chemical class. acs.orgnih.gov The absence of obvious cross-resistance with existing anti-leishmanial drugs in in vitro studies also presents a significant opportunity for addressing drug resistance concerns. nih.gov

However, challenges remain in optimizing properties for advanced development. While initial profiling showed good solubility and pharmacokinetic properties, further optimization may be required to ensure optimal performance across diverse physiological conditions and patient populations. patsnap.commdpi.com Ensuring minimal hERG inhibition, as observed with this compound compared to some related compounds, is crucial for cardiac safety and successful translation. patsnap.commdpi.com

Preclinical Efficacy Data for this compound (Selected Findings)

DiseaseModelDose RegimenKey FindingSource
Chagas DiseaseChronic T. cruzi mouse model50 or 100 mg/kg, PO, qd x 5 daysCompletely cured 1/5 mice; markedly reduced parasite burdens in 2 others. medchemexpress.com
Visceral LeishmaniasisEarly curative L. infantum hamster model25 mg/kg, bid>97% parasite clearance. patsnap.commdpi.com
Visceral LeishmaniasisL. donovani mouse modelNot explicitly stated, comparable to hamster model findingsPositioned as preferred backup candidate. tandfonline.com

Future Directions in the Academic Investigation of this compound and Related Nitroheterocycles

Academic investigation into this compound and related nitroheterocycles is crucial for further understanding their potential and guiding future development. Future directions should include in-depth studies to fully elucidate the mode of action of this compound against its target parasites. While nitroheterocycles often act as prodrugs requiring reduction by parasitic enzymes, the precise enzymatic activation and downstream cellular targets of this compound need comprehensive characterization.

Further structure-activity relationship (SAR) studies building upon the extensive investigations already conducted are warranted. acs.orgpatsnap.comacs.org This could involve exploring modifications to the nitroimidazooxazine core and side chains to potentially enhance potency, improve pharmacokinetic profiles, or address any remaining liabilities. acs.orgpatsnap.comacs.org Investigating the impact of these modifications on activity against a broader range of parasite strains and clinical isolates, including drug-resistant strains, is essential. nih.gov

Academic research can also play a vital role in understanding potential resistance mechanisms that parasites might develop against this compound. This knowledge is critical for developing strategies to mitigate resistance, such as exploring combination therapies. Studies evaluating this compound in combination with other existing or investigational NTD drugs would be valuable.

Furthermore, academic institutions can contribute to the development of advanced formulation technologies for this compound to optimize its delivery and potentially improve efficacy and patient adherence. uq.edu.au Research into novel drug delivery systems could help overcome challenges related to solubility or target tissue distribution.

Impact on the Broader Landscape of Neglected Tropical Disease Drug Discovery

The development of this compound and the research surrounding it have a significant impact on the broader landscape of NTD drug discovery. Firstly, it reinforces the value of repositioning or exploring analogues of compounds initially developed for other diseases, such as tuberculosis, as a strategy for identifying new leads for NTDs. acs.orgnih.govresearchgate.net This approach can accelerate the discovery process by building upon existing knowledge and safety data for related chemical series.

Secondly, the progress with this compound highlights the continued potential of nitroheterocyclic compounds for treating kinetoplastid diseases, despite historical concerns regarding their mutagenic potential. nih.govdntb.gov.ua The success of fexinidazole (B1672616) for human African trypanosomiasis and the promising data for DNDI-0690 (another nitroimidazole derivative) against leishmaniasis, alongside this compound, demonstrate that this class of compounds can yield safe and effective treatments when appropriately optimized. tandfonline.comnih.govdntb.gov.ua This encourages further exploration of nitroheterocyclic chemical space for NTD drug discovery.

Moreover, the collaborative model employed by DNDi, involving partnerships between academic institutions, pharmaceutical companies, and other organizations, is exemplified by the work on this compound. nih.govdndi.org This model is crucial for advancing NTD drug discovery, as these diseases often lack the market incentives that drive research and development for other conditions. nih.govnih.gov The NTD Drug Discovery Booster initiative, which involves sharing chemical libraries and expertise, further illustrates this collaborative spirit and its potential to identify new starting points for NTD drugs. dndial.org

Finally, the focus on developing orally active compounds with favorable pharmacokinetic profiles, as pursued with this compound, is critical for improving treatment access and adherence in resource-limited settings where NTDs are prevalent. The pursuit of such drug candidates sets a valuable precedent for future NTD drug discovery efforts, aiming to deliver treatments that are not only effective but also practical for widespread use.

Q & A

Q. What analytical methods are critical for validating this compound’s purity and stability in long-term studies?

  • Methodological Answer : Implement stability-indicating assays such as forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by HPLC-UV/HRMS. Monitor degradation products and establish acceptance criteria (e.g., ≤5% impurity). Use differential scanning calorimetry (DSC) to assess crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.